molecular formula C12H20O6 B7981446 Diisopropylidenegalactose

Diisopropylidenegalactose

Cat. No.: B7981446
M. Wt: 260.28 g/mol
InChI Key: FMYQQHVJQYBRSW-JDVQERKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropylidenegalactose is a useful research compound. Its molecular formula is C12H20O6 and its molecular weight is 260.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymers and Copolymers Containing Galactose Residues : Diisopropylidenegalactose is used in the synthesis of polymers and copolymers. It's been shown that introducing reducing sugar units, such as this compound, increases the reactivity and hydrophilicity of synthetic polymers and copolymers, which has industrial significance (Black, Colquhoun, & Dewar, 1969).

  • Synthesis of 3'-deoxynucleosides : this compound derivatives have been used in the synthesis of 3'-deoxynucleosides, important in the study of nucleic acids (Prokop & Murray, 1965).

  • Indirect Electrooxidation in Organic Chemistry : Research on this compound has explored its role in indirect electrooxidation processes, where it's converted to ulose with high yield and selectivity. This research is important for understanding chemical reactions and synthesis (Torii et al., 1989).

  • Memory Formation in Neurobiology : While not directly related to this compound, studies on similar compounds, such as 2-deoxygalactose, have provided insights into memory formation and the role of glycoproteins in the brain (Freeman, Rose, & Scholey, 1995).

  • Drug Discovery and Chemical Synthesis : The concepts of isosterism and bioisosteres, which include compounds like this compound, play a crucial role in drug discovery and the development of new pharmaceuticals (Meanwell, 2011).

Properties

IUPAC Name

(2R)-2-hydroxy-3,3-dimethyl-2-[(1S,2S,3S)-1,2,3,4-tetrahydroxy-5-methylhex-4-enyl]cyclopropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-5(2)6(13)7(14)8(15)9(16)12(18)10(17)11(12,3)4/h7-9,13-16,18H,1-4H3/t7-,8+,9+,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYQQHVJQYBRSW-JDVQERKKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(C(C(C1(C(=O)C1(C)C)O)O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C([C@H]([C@@H]([C@@H]([C@]1(C(=O)C1(C)C)O)O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisopropylidenegalactose
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Diisopropylidenegalactose
Reactant of Route 3
Diisopropylidenegalactose
Reactant of Route 4
Diisopropylidenegalactose
Reactant of Route 5
Diisopropylidenegalactose
Reactant of Route 6
Diisopropylidenegalactose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.